Demethoxymatteucinol

概要

説明

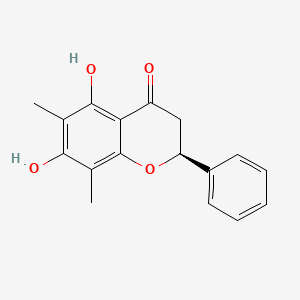

Demethoxymatteucinol is a natural product with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . It is a dihydroxyflavanone, specifically (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one . This compound is isolated from the buds of Cleistocalyx operculatus and has shown inhibitory effects on viral neuraminidases from influenza viral strains H1N1 and H9N2 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of demethoxymatteucinol involves the use of flavanone derivatives. The typical synthetic route includes the cyclization of chalcones under acidic or basic conditions to form flavanones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as laboratory synthesis. The process would involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to enhance production efficiency .

化学反応の分析

Types of Reactions

Demethoxymatteucinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the flavanone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and halogenated flavanones. These products can have different biological activities and properties compared to the parent compound .

科学的研究の応用

Pharmacological Properties

1. Antioxidant Activity

Demethoxymatteucinol has demonstrated mild antioxidant properties. In studies, it was shown to scavenge free radicals effectively, with an inhibition rate of 11.87% against diphenyl-picrylhydrazyl at a concentration of 50 µg/mL . This suggests a potential role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Xanthine Oxidase Inhibition

The compound also exhibits xanthine oxidase inhibitory activity, which is significant for managing conditions like gout and hyperuricemia. Research indicates that at a concentration of 100 µg/mL, this compound can inhibit 25.13% of xanthine oxidase activity . This property positions it as a candidate for developing treatments aimed at reducing uric acid levels in the body.

3. Antiviral Activity

Recent studies have explored the antiviral properties of this compound against influenza viruses. It has been shown to inhibit neuraminidases from various strains of the influenza virus, indicating its potential as an antiviral agent. The compound exhibited cytotoxicity against MDCK cells with a CC50 value of 77.6 µM, suggesting that while it is effective against viral activity, its safety profile needs further investigation .

Table of Key Properties

| Property | Activity Level | Concentration |

|---|---|---|

| Antioxidant Activity | Mild | 50 µg/mL (11.87% DPPH inhibition) |

| Xanthine Oxidase Inhibition | Moderate | 100 µg/mL (25.13% inhibition) |

| Antiviral Activity | Effective | CC50 = 77.6 µM (against MDCK cells) |

Case Studies and Research Findings

Case Study 1: Isolation and Characterization

In a study published in the Journal of Natural Products, researchers isolated this compound from Syzygium aqueum. They characterized the compound using NMR spectroscopy and confirmed its structure through spectral analyses . The findings highlighted its antioxidant and xanthine oxidase inhibitory activities, paving the way for further pharmacological studies.

Case Study 2: Antiviral Efficacy

A research article focused on natural product-derived phytochemicals discussed the antiviral effects of this compound against influenza A virus strains. The compound's ability to inhibit viral neuraminidases was emphasized, suggesting its potential utility in antiviral drug development . The study compared its efficacy with other known antiviral agents, establishing a baseline for future research.

作用機序

The mechanism of action of demethoxymatteucinol involves the inhibition of viral neuraminidases, which are enzymes that facilitate the release of new viral particles from infected cells. By inhibiting these enzymes, this compound prevents the spread of the virus within the host . The molecular targets include the active sites of neuraminidases, and the pathways involved are related to viral replication and release .

類似化合物との比較

Similar Compounds

- Matteucinol

- Matteucin

- Methoxymatteucin

- 3′-Hydroxy-5′-methoxy-6,8-dimethylhuazhongilexone

Uniqueness

Demethoxymatteucinol is unique due to its specific substitution pattern on the flavanone ring, which includes hydroxy groups at positions 5 and 7 and methyl groups at positions 6 and 8. This unique structure contributes to its distinct biological activities, particularly its antiviral and cytotoxic properties .

生物活性

Demethoxymatteucinol, a flavonoid compound classified as 5,7-dihydroxy-6,8-dimethyl flavanone, has garnered attention for its biological activities, particularly in antioxidant and enzyme inhibitory roles. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its isolation, chemical properties, and effects on biological systems.

Isolation and Chemical Structure

This compound was first isolated from the leaves of Syzygium aqueum, marking a significant addition to the known sources of this compound. The isolation process involved methanol extraction followed by chromatographic techniques. The chemical structure was confirmed using spectroscopic methods such as NMR, which indicated the presence of 16 protons and 15 carbons .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Maximum Absorbance (nm) | Band I: 347, Band II: 296 |

| Xanthine Oxidase Inhibition (%) | 25.13% at 100 μg/mL |

| DPPH Scavenging Activity (%) | 11.87% at 50 μg/mL |

Antioxidant Activity

This compound exhibits mild antioxidant activity, which is essential for mitigating oxidative stress in biological systems. The compound demonstrated an ability to scavenge free radicals, specifically through DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. At a concentration of 50 μg/mL, it showed an 11.87% scavenging effect, indicating its potential role in preventing oxidative damage .

Xanthine Oxidase Inhibition

One of the significant biological activities of this compound is its inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. At concentrations of 100 μg/mL, this compound inhibited XO activity by approximately 25.13% . This property suggests that this compound may have therapeutic potential in managing uric acid levels.

Cytotoxicity Studies

In a study assessing cytotoxic effects against MDCK (Madin-Darby Canine Kidney) cells, this compound exhibited a CC value of 77.6 μM. This indicates that while the compound possesses some cytotoxicity, it remains within a range that could be therapeutically relevant when considering dosage and application .

Table 2: Cytotoxicity Data for this compound

| Cell Line | CC (μM) |

|---|---|

| MDCK | 77.6 |

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in antiviral therapies, particularly against influenza A virus (H1N1). The compound demonstrated notable activity against viral neuraminidase (NA), with IC values ranging from 24 to 30 μM . This suggests that this compound may play a role in developing antiviral agents.

In comparative studies with other flavonoids, this compound's structure-activity relationship was analyzed to understand its efficacy better. The presence of hydroxyl groups at specific positions on the flavanone structure is crucial for its biological activity, particularly in enzyme inhibition and antioxidant capacity .

特性

IUPAC Name |

(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIHGFWQOPJMPV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971737 | |

| Record name | 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56297-79-1 | |

| Record name | Demethoxymatteucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56297-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylpinocembrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056297791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。